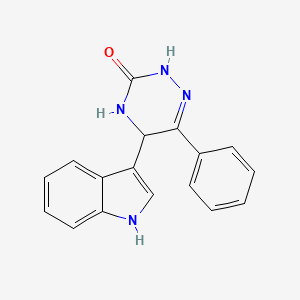
5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the reaction of indole derivatives with phenylhydrazine and other reagents under specific conditions. One common method involves the use of a palladium-catalyzed intramolecular oxidative coupling reaction . This method allows for the efficient synthesis of the compound with high regioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:
作用机制
The mechanism of action of 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors in biological systems, leading to its observed biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
5-(1H-Indol-3-yl)-pyrazolyl derivatives: These compounds share a similar indole core structure and have been studied for their colorimetric sensing properties.
1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines: These compounds also contain an indole moiety and have shown antioxidant properties.
Uniqueness
What sets 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one apart is its unique triazinone ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H14N4O |
|---|---|
分子量 |
290.32 g/mol |
IUPAC 名称 |
5-(1H-indol-3-yl)-6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H14N4O/c22-17-19-16(13-10-18-14-9-5-4-8-12(13)14)15(20-21-17)11-6-2-1-3-7-11/h1-10,16,18H,(H2,19,21,22) |
InChI 键 |
ROKSSOLVLOHHMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=O)NC2C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


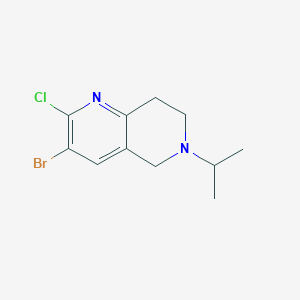

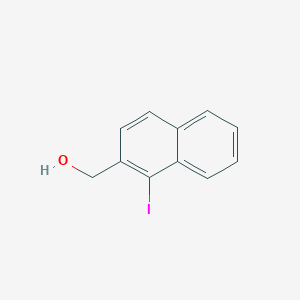
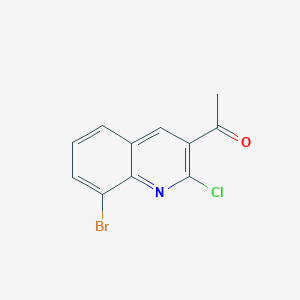
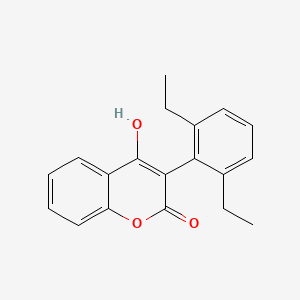
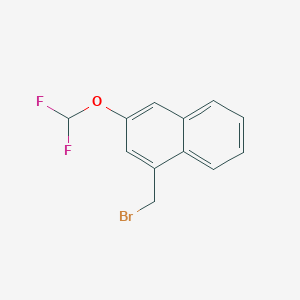
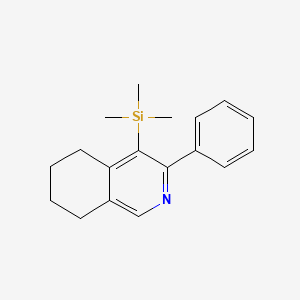

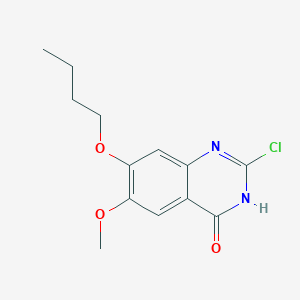

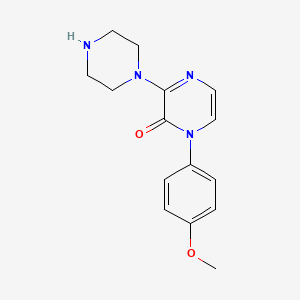

![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)

